molecular formula C19H17Cl2N3O5S.H2O.Na B001072 Dicloxacillin sodium CAS No. 343-55-5

Dicloxacillin sodium

Cat. No. B001072
CAS RN: 343-55-5
M. Wt: 492.3 g/mol
InChI Key: GXOMMGAFBINOJY-SLINCCQESA-M
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Description

Dicloxacillin Sodium is an antibacterial agent of the isoxazolyl penicillin series . It is a penicillinase-resistant, acid-resistant semisynthetic penicillin suitable for oral administration . It is used to treat many different types of infections caused by bacteria such as bronchitis, pneumonia, or staphylococcal (also called “staph”) infections .


Synthesis Analysis

The synthesis method of Dicloxacillin Sodium has been established . The structure of the target compound was confirmed by 1H NMR .


Molecular Structure Analysis

Dicloxacillin Sodium has the molecular formula C19H17Cl2N3O5S.H2O.Na . Its average mass is 470.326 Da and its monoisotopic mass is 469.026581 Da .


Chemical Reactions Analysis

Dicloxacillin Sodium has been shown to be highly efficient in degradation of the antibiotic, even metabolizing the degradation products .


Physical And Chemical Properties Analysis

Dicloxacillin Sodium has a molecular weight of 510.32 g/mol .

Scientific Research Applications

1. Antibiotic for Penicillin G Resistant Staphylococcus Aureus Dicloxacillin sodium is an antibiotic used for the infection of penicillin G resistant Staphylococcus aureus . It’s effective against this type of bacteria, which has developed resistance to penicillin G, a commonly used antibiotic.

Treatment of Gram-Positive Aerobic Cocci

In addition to Staphylococcus aureus, Dicloxacillin sodium can be used in the treatment of gram-positive aerobic cocci . These are a group of bacteria that are positive for the Gram stain test and can survive in oxygen-rich environments.

Anti-Penicillin Effect

Dicloxacillin sodium has the effect of anti-penicillin on a variety of Staphylococcus aureus and Staphylococcus epidermidis . This means it can effectively treat infections caused by these bacteria, even when they have developed resistance to penicillin.

Synthesis Research

Research has been conducted into the synthesis method of Dicloxacillin sodium . The structure of the target compound was confirmed by 1H NMR, and the post-process of condensation and salt formation is also provided .

Biodegradation Studies

Studies have been conducted on the biodegradation of Dicloxacillin sodium with free-living bacteria . Both the consortium and Pseudomonas aeruginosa have shown to be highly efficient because the degradation of the antibiotic was 100% .

Environmental Impact

There is a growing awareness about the environmental problems caused by antibiotics like Dicloxacillin sodium . These compounds can remain intact when passing through conventional wastewater treatment plants, due to their considerable solubility in water and low biodegradability . This represents a threat to the natural bodies of water that receive these compounds after this process .

Mechanism of Action

Target of Action

Dicloxacillin sodium, also known as Dynapen, primarily targets Penicillin Binding Proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . By binding to specific PBPs located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis . This interaction with its targets results in the inhibition of cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by dicloxacillin is the bacterial cell wall synthesis pathway . The drug binds to PBPs, inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption of the cell wall integrity leads to cell lysis and death .

Pharmacokinetics

Dicloxacillin sodium is resistant to destruction by acid, and its absorption after oral administration is rapid but incomplete . Peak blood levels are achieved in 1 to 1.5 hours . Once absorbed, dicloxacillin sodium is 97.9 ± 0.6 percent bound to serum protein, mainly albumin . It is rapidly excreted as unchanged drug in the urine by glomerular filtration and active tubular secretion .

Result of Action

The result of dicloxacillin’s action is the death of penicillin-susceptible microorganisms . By inhibiting the synthesis of the bacterial cell wall, dicloxacillin causes the bacteria to become unstable and lyse, or break apart . This leads to the eradication of the bacterial infection .

Action Environment

The action of dicloxacillin can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the absorption of dicloxacillin, reducing its bioavailability . Therefore, it is often recommended to take dicloxacillin on an empty stomach to maximize its absorption and effectiveness . Additionally, the drug’s action can be affected by the pH of the environment, as it is resistant to acid degradation .

Safety and Hazards

Dicloxacillin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is also advised to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1/t13-,14+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOMMGAFBINOJY-SLINCCQESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3116-76-5 (Parent)
Record name Dicloxacillin sodium
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60187861
Record name Dicloxacillin sodium
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Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium dicloxacillin

CAS RN

343-55-5, 13412-64-1
Record name Dicloxacillin sodium
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicloxacillin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2S-(2α,5α,6β)]-6-[[[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
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Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, sodium salt, hydrate (1:1:1), (2S,5R,6R)
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Record name DICLOXACILLIN SODIUM ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Dicloxacillin Sodium?

A1: Dicloxacillin Sodium exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs) involved in the transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death.

Q2: Can you provide the molecular formula and weight of Dicloxacillin Sodium?

A2: The molecular formula of Dicloxacillin Sodium is C19H16Cl2N3O5S·Na. It has a molecular weight of 470.3 g/mol. []

Q3: Are there any spectroscopic data available for Dicloxacillin Sodium?

A3: Yes, spectroscopic techniques like UV-Vis spectrophotometry are commonly employed for the characterization and quantification of Dicloxacillin Sodium. UV detection wavelengths often used in research include 225 nm, 230 nm, 274 nm, and 290 nm. [, , , ]

Q4: How stable is Dicloxacillin Sodium under different storage conditions?

A4: Dicloxacillin Sodium exhibits varying stability profiles depending on temperature and packaging. Research indicates that when repackaged into polypropylene syringes, its stability in oral suspension form is limited to 7 days at ambient temperature, 10 days under refrigeration, and 21 days frozen. []

Q5: What formulation strategies are employed to enhance the stability or bioavailability of Dicloxacillin Sodium?

A5: Various approaches have been explored to optimize Dicloxacillin Sodium formulations, including:* Dispersible tablets: Utilizing superdisintegrants like Crosscarmellose sodium and Crospovidone to improve disintegration and dissolution for enhanced bioavailability. []* Floating tablets: Incorporating gas-generating agents like Sodium bicarbonate and polymers like HPMC K100M and Xanthan gum to prolong gastric residence time and potentially improve absorption. [, ]

Q6: What analytical methods are commonly used for the determination of Dicloxacillin Sodium?

A6: Several analytical techniques are employed for the analysis of Dicloxacillin Sodium:* High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, this method offers high sensitivity and selectivity for quantifying Dicloxacillin Sodium in various matrices. [, , , , ]* High-Performance Thin Layer Chromatography (HPTLC): This technique provides a rapid and cost-effective means of separating and quantifying Dicloxacillin Sodium in pharmaceutical formulations. [, , ]* UV-Vis Spectrophotometry: This widely accessible method is utilized for both single-component and simultaneous determination of Dicloxacillin Sodium in pharmaceutical dosage forms. [, , , , ]* Headspace Gas Chromatography (HSGC): This technique allows for the sensitive determination of residual solvents, like Methanol, Ethyl Acetate, and Toluene, in Dicloxacillin Sodium samples. []

Q7: What is the importance of analytical method validation in Dicloxacillin Sodium research?

A7: Method validation is critical to ensure the accuracy, precision, specificity, linearity, and robustness of analytical results. Researchers rigorously validate methods to guarantee reliable data for drug development, quality control, and regulatory compliance. [, ]

Q8: What are the key pharmacokinetic parameters of Dicloxacillin Sodium?

A8: Key pharmacokinetic parameters include:* Absorption: Dicloxacillin Sodium is acid-stable and well-absorbed orally. []* Distribution: It exhibits good tissue penetration. []* Metabolism: Primarily metabolized in the liver. []* Excretion: Excreted primarily in urine, with a significant portion as unchanged drug. [, ]

Q9: Are there any known drug interactions with Dicloxacillin Sodium?

A9: While not explicitly covered in the provided research papers, it's important to consult comprehensive drug information resources for potential interactions as Dicloxacillin Sodium may interact with other medications.

Q10: What are the known mechanisms of resistance to Dicloxacillin Sodium?

A11: The primary mechanism of resistance involves the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of Dicloxacillin Sodium, rendering it inactive. [, ]

Q11: Are there any studies comparing the efficacy of Dicloxacillin Sodium to other antibiotics?

A12: Yes, research has compared the efficacy of Dicloxacillin Sodium to other antibiotics, such as:* Amoxicillin: Studies suggest that Amoxicillin may be more effective than Dicloxacillin Sodium for Helicobacter pylori eradication. []* Phenoxymethylpenicillin Potassium: A study in pediatric patients with streptococcal infections found both Dicloxacillin Sodium and Phenoxymethylpenicillin Potassium to be effective. []

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